Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of p-tolyl hydrazine with carbon disulfide and ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then cyclizes to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique properties of the oxadiazole ring make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and specific reactivity are required .
Biological Activity
Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate, with the CAS number 415679-18-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the oxadiazole class, which has been widely studied for various biological applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O3S. Its structure features an ethyl acetate moiety linked to a 1,3,4-oxadiazole ring substituted with a p-tolyl group and a thioether linkage. The compound exhibits a molecular weight of approximately 246.27 g/mol.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study focusing on various oxadiazole derivatives found that certain compounds demonstrated potent inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, derivatives similar to this compound have been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial in cancer progression .
In vitro studies have reported that similar oxadiazole derivatives possess low cytotoxicity while maintaining high potency against cancer cells. For instance, one study highlighted that certain analogs had IC50 values in the nanomolar range without affecting cell viability at concentrations up to 100 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives suggest strong antibacterial activity. For example, certain oxadiazole derivatives exhibited MIC values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Studies have indicated that modifications to the oxadiazole core or substituents can significantly impact potency and selectivity. For instance, variations in the alkanoic acid sidechain length have been shown to affect the compound's ability to engage biological targets effectively .
Case Studies
- Oxadiazole Derivatives as Anticancer Agents : A series of studies focused on synthesizing various oxadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. These studies revealed that compounds with specific substitutions on the oxadiazole ring exhibited enhanced antitumor activity compared to others.
- Antimicrobial Evaluation : In a comprehensive evaluation of several oxadiazole derivatives against common pathogens, it was found that modifications to the thiol group significantly influenced antimicrobial potency. The most active compounds were further analyzed for their mechanisms of action, revealing potential pathways for drug development .
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-17-11(16)8-19-13-15-14-12(18-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
ORJVVXIRGUDCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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